molecular formula C7H9NO2S B1626929 p-Toluenesulfonamide-15N CAS No. 287476-18-0

p-Toluenesulfonamide-15N

Cat. No. B1626929
M. Wt: 172.21 g/mol
InChI Key: LMYRWZFENFIFIT-VJJZLTLGSA-N
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Description

P-Toluenesulfonamide-15N, also known as p-Tosyl amide-15N, is a stable isotope with a molecular weight of 172.21 . It has a linear formula of CH3C6H4SO215NH2 .


Synthesis Analysis

P-Toluenesulfonamide can be synthesized using various methods. One such method involves the indium-catalyzed sulfonylation of amines, which allows the synthesis of a wide range of sulfonamides . Another method involves the synthesis of sulfonamides directly from sulfonic acids or its sodium salts under microwave irradiation . A third method involves the reaction of amine derived sulfonate salts in the presence of cyanuric chloride, triethylamine as base, and anhydrous acetonitrile as solvent .


Molecular Structure Analysis

The molecular structure of p-Toluenesulfonamide-15N is represented by the linear formula CH3C6H4SO215NH2 .


Chemical Reactions Analysis

P-Toluenesulfonamide can participate in various chemical reactions. For instance, it can act as a nucleophile during tetrabutylammonium fluoride (TBAF) catalyzed vinyl aziridine opening reaction . It can also act as a reagent during selective aziridination of olefins catalyzed by dirhodium (II) caprolactamate .


Physical And Chemical Properties Analysis

P-Toluenesulfonamide-15N is a solid with a melting point of 138-139 °C (lit.) . It has a mass shift of M+1 .

Scientific Research Applications

Toxicity and Safety Studies

p-Toluenesulfonamide has been studied for toxicity due to its formation from chloramine-T, an antimicrobial agent used across various industries including medical, dental, veterinary, food processing, and agriculture. It's particularly used in aquaculture to treat fish diseases and as a disinfectant due to its low cytotoxicity. Toxicity studies conducted on rats and mice have been essential in understanding its safety profile and supporting its safe use in various applications (Toxicity report series, 2016).

Analytical Method Development

Research has focused on developing analytical methods for detecting p-toluenesulfonamide in different mediums. For instance, liquid chromatographic methods have been developed to determine p-toluenesulfonamide in fish tissues, essential for residue depletion studies in aquaculture. This supports the safe and regulated use of chloramine-T in the industry (Journal of AOAC International, 1999).

Environmental Impact and Biodegradation

The behavior and biodegradation of p-toluenesulfonamide in environmental contexts, such as groundwater and drinking water treatment, have been a significant area of study. Investigations into its degradation pathways during water treatment processes and its fate in groundwater under anoxic conditions have provided insights into its environmental impact and management (Chemosphere, 2008).

Anticancer Research

Para-toluenesulfonamide has shown potential as an anticancer agent. Studies have explored its inhibitory effects on various cancer cell types, like tongue squamous cell carcinoma and non-small cell lung cancer. These studies investigate the mechanisms through which p-toluenesulfonamide induces cancer cell death, offering a new perspective on cancer therapy (Anti-Cancer Drugs, 2015).

Chemical Synthesis and Drug Analysis

p-Toluenesulfonamide has been utilized in the synthesis of primary and secondary amines, demonstrating its versatility in chemical synthesis. Additionally, methods for determining p-toluenesulfonamide in pharmaceuticals have been developed, contributing to the quality control of drugs (Tetrahedron Letters, 1996).

Safety And Hazards

P-Toluenesulfonamide-15N is classified as a combustible solid . It has a flash point of 395.6 °F (202.00 °C) in a closed cup . It is recommended to handle it with personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

4-methylbenzene(15N)sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H2,8,9,10)/i8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYRWZFENFIFIT-VJJZLTLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584069
Record name 4-Methylbenzene-1-(~15~N)sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Toluenesulfonamide-15N

CAS RN

287476-18-0
Record name 4-Methylbenzene-1-(~15~N)sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287476-18-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AK Bartholomew - 2019 - search.proquest.com
Polydentate templating ligands enable the synthesis of transition metal clusters that can be used to systematically probe open questions in the chemistry of cooperative small molecule …
Number of citations: 2 search.proquest.com

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